Superior Antileishmanial Potency Compared to Miltefosine
Antileishmanial agent-22 exhibits sub-micromolar activity against Leishmania promastigotes, a potency profile described as 'superior to the reference miltefosine' in the primary literature . The compound's IC50 is quantitatively established at 0.408 μM . While the exact miltefosine IC50 from this study is not numerically defined in the abstract, the study's conclusion explicitly states the compounds' superiority, marking a clear differentiation from a current standard-of-care comparator .
| Evidence Dimension | In vitro antileishmanial potency (promastigote assay) |
|---|---|
| Target Compound Data | IC50 = 0.408 μM |
| Comparator Or Baseline | Miltefosine (reference standard) |
| Quantified Difference | Qualified as 'superior' to miltefosine in the primary publication's conclusion . |
| Conditions | In vitro assay against Leishmania promastigotes |
Why This Matters
This provides a clear justification for selecting this compound over miltefosine as a lead candidate in drug discovery pipelines, based on superior in vitro potency.
- [1] Ibrahim, T. M., et al. (2023). Tetrahydrobenzo[h]quinoline derivatives as a novel chemotype for dual antileishmanial-antimalarial activity graced with antitubercular activity: Design, synthesis and biological evaluation. *European Journal of Medicinal Chemistry*, 257, 115534. View Source
- [2] MedChemExpress (MCE) Product Datasheet. Antileishmanial agent-22 (compound 15b). Catalog No. HY-155846. View Source
